(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
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Overview
Description
The compound (5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
is a complex organic molecule that contains several functional groups, including a triazole ring, a piperazine ring, and a pyridine ring . These types of compounds are often used in medicinal chemistry due to their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole, piperazine, and pyridine rings would give the molecule a rigid, cyclic structure. The chlorine atom attached to the phenyl group would likely make that portion of the molecule more electronegative .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the amino group attached to the phenyl ring could potentially undergo reactions with electrophiles. The triazole ring might also participate in reactions with nucleophiles .Scientific Research Applications
Antimicrobial Activity
Compounds similar to (5-((3-Chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone have been synthesized and evaluated for their antimicrobial properties. For example, a study by Patel et al. (2011) synthesized derivatives of pyridine, which exhibited variable and modest activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011). Similarly, Bektaş et al. (2007) explored the antimicrobial activities of novel 1,2,4-triazole derivatives, demonstrating potential as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anticancer Potential
Several studies have synthesized compounds structurally related to this compound and tested their anticancer efficacy. For instance, Malik and Khan (2014) developed derivatives targeting sodium channels for potential anticonvulsant and anticancer applications (Malik & Khan, 2014). Additionally, Mallikarjuna, Padmashali, and Sandeep (2014) synthesized piperazine derivatives, which demonstrated significant anticancer and antituberculosis activities (Mallikarjuna, Padmashali, & Sandeep, 2014).
Other Pharmacological Applications
The compound and its derivatives have been explored for various other pharmacological effects. For instance, the study by El-Masry et al. (2022) on thiadiazole-based compounds demonstrated their efficacy in inducing apoptotic cell death in cancer cells, suggesting potential for targeted cancer therapy (El-Masry, Essa, Selim, El-Emam, Mohamed, Sakr, Kadry, Taher, & Abou-Seri, 2022).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit CDK2, a protein kinase involved in regulating the cell cycle . This makes them potential targets for cancer treatment .
Mode of Action
These compounds may interact with their targets by binding to the active site of the enzyme, inhibiting its function and leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 can affect the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to the halt of cell proliferation, which is particularly useful in the context of cancer treatment .
Result of Action
The ultimate effect of these compounds would be the inhibition of cell proliferation. In the context of cancer treatment, this could lead to the reduction in size of tumors and potentially the elimination of cancer cells .
Properties
IUPAC Name |
[5-(3-chloroanilino)-2H-triazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN7O/c19-13-4-3-5-14(12-13)21-17-16(22-24-23-17)18(27)26-10-8-25(9-11-26)15-6-1-2-7-20-15/h1-7,12H,8-11H2,(H2,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVHZHCEUKSBRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NNN=C3NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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